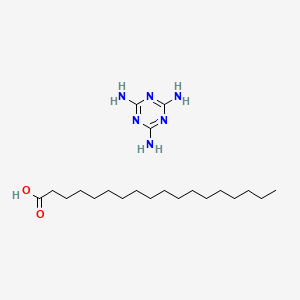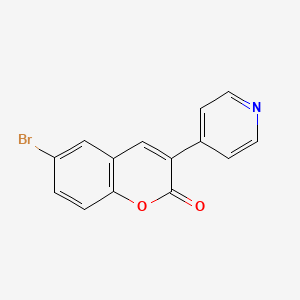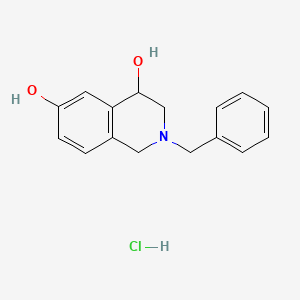
1,3-Dimethylimidazolium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylimidazolium nitrate is a compound belonging to the class of ionic liquids. It consists of a five-membered ring aromatic cation composed of two nitrogen atoms and three carbon atoms, with methyl groups substituted at positions 1 and 3 of the nitrogen atoms. The nitrate anion is characterized by one nitrogen atom and three oxygen atoms .
Preparation Methods
1,3-Dimethylimidazolium nitrate can be synthesized through various methods. One common synthetic route involves the reaction of 1-methylimidazole with methyl iodide to form 1,3-dimethylimidazolium iodide, which is then reacted with silver nitrate to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification processes to ensure the quality and stability of the final product .
Chemical Reactions Analysis
1,3-Dimethylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Dimethylimidazolium nitrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimethylimidazolium nitrate involves its interactions with various molecular targets and pathways. The compound’s effects are mediated through its ability to form strong intermolecular interactions with other molecules, including water and biomolecules. These interactions can influence the thermodynamic and dynamic properties of the systems in which the compound is used .
Comparison with Similar Compounds
1,3-Dimethylimidazolium nitrate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium nitrate: Another ionic liquid with similar properties but different alkyl chain length, which can affect its solubility and reactivity.
1-Ethyl-3-methylimidazolium nitrate: Similar to 1,3-dimethylimidazolium
Properties
CAS No. |
68187-55-3 |
|---|---|
Molecular Formula |
C4H13NO6S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C4H11NO2.H2O4S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H2,1,2,3,4) |
InChI Key |
PMIUHGKUXIEDLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH2+]CCO.OS(=O)(=O)[O-] |
Related CAS |
93762-68-6 85252-20-6 68585-44-4 59219-56-6 68611-56-3 90583-15-6 91783-25-4 90583-30-5 20261-60-3 91648-43-0 68955-18-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



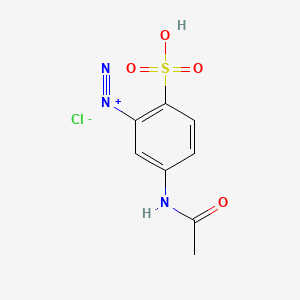
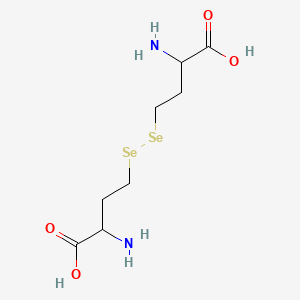

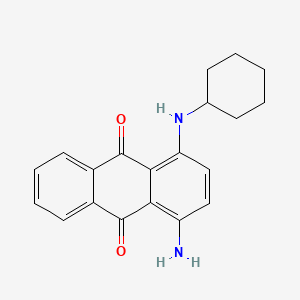
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
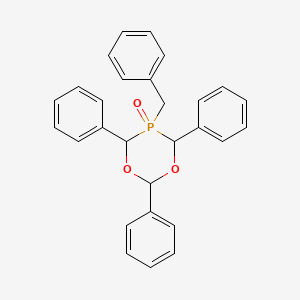
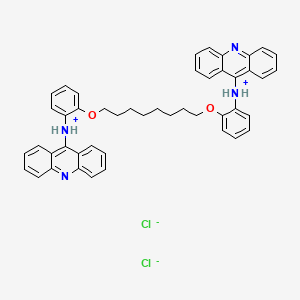
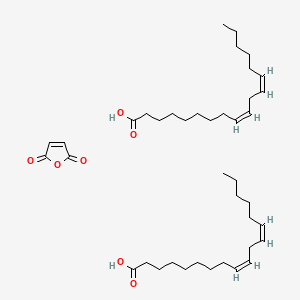
![7H-Benz[de]anthracen-7-one, 3,9-dichloro-](/img/structure/B13777355.png)
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
